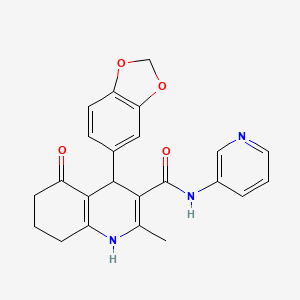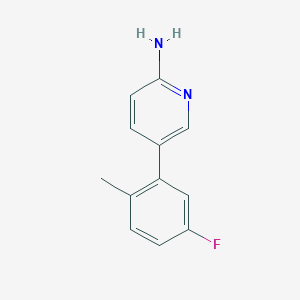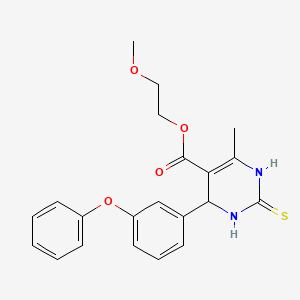
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
説明
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.15320616 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Catalysis
Research by Imamoto et al. (2012) highlights the synthesis of P-chiral phosphine ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This approach underscores the importance of catalyst design in pharmaceutical synthesis, potentially applicable for the synthesis or functional modification of compounds like the one you're interested in (Imamoto et al., 2012).
Antipsychotic Potential
A study by Norman et al. (1996) evaluated heterocyclic carboxamides for antipsychotic properties. This research demonstrates the therapeutic potential of structurally complex carboxamides in treating psychiatric disorders. Such methodologies could be relevant for assessing the biological activity of the compound (Norman et al., 1996).
Fluorescence and Sensing Applications
Dorazco‐González et al. (2014) explored dicationic derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide for fluorescent anion sensing in water, demonstrating the utility of quinoline derivatives in developing sensitive and selective sensors for anions. This indicates potential applications of your compound in the development of chemical sensors or fluorescent markers (Dorazco‐González et al., 2014).
Antimicrobial and Antifibrotic Research
The study of novel quinoline carboxamides as potent inhibitors of ataxia telangiectasia mutated (ATM) kinase by Degorce et al. (2016) suggests a framework for developing compounds targeting specific proteins implicated in disease pathways, including potential antifibrotic applications (Degorce et al., 2016).
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-13-20(23(28)26-15-4-3-9-24-11-15)21(22-16(25-13)5-2-6-17(22)27)14-7-8-18-19(10-14)30-12-29-18/h3-4,7-11,21,25H,2,5-6,12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPSXFWSPXLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4052786.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate](/img/structure/B4052787.png)
![5-fluoro-2-{4-[2-(prop-2-yn-1-yloxy)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B4052790.png)


![ethyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4052806.png)
![2-bromo-N-[(2-butan-2-ylphenyl)carbamothioyl]benzamide](/img/structure/B4052808.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B4052827.png)
![5-bromo-N-[2-(butan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4052832.png)

![5-ALLYL-3-(SEC-BUTYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4052843.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4052877.png)

